molecular formula C33H58N10O9 B14077715 Prolylvalylthreonyllysylprolylglutaminylalaninamide

Prolylvalylthreonyllysylprolylglutaminylalaninamide

Cat. No.: B14077715
M. Wt: 738.9 g/mol
InChI Key: WNDMGDURKQLJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prolylvalylthreonyllysylprolylglutaminylalaninamide is a synthetic peptide composed of the amino acids proline, valine, threonine, lysine, glutamine, and alanine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Peptides like this compound are often studied for their biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prolylvalylthreonyllysylprolylglutaminylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (alanine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (glutamine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (proline, lysine, threonine, valine, and proline).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for high throughput and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Prolylvalylthreonyllysylprolylglutaminylalaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the threonine or lysine residues, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

    Oxidation: Hydroxylated peptides.

    Reduction: Reduced peptides with free thiol groups.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Prolylvalylthreonyllysylprolylglutaminylalaninamide has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications in drug development, particularly in targeting specific biological pathways.

    Industrial: Used in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Prolylvalylthreonyllysylprolylglutaminylalaninamide depends on its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prolylvalylthreonyllysylprolylglutaminylalaninamide is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic (valine, proline) and hydrophilic (threonine, lysine, glutamine) residues allows for diverse interactions with biological molecules, making it a versatile tool in research and potential therapeutic applications.

Properties

IUPAC Name

2-[[1-[6-amino-2-[[3-hydroxy-2-[[3-methyl-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-(1-amino-1-oxopropan-2-yl)pentanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58N10O9/c1-17(2)25(41-28(47)20-10-7-15-37-20)31(50)42-26(19(4)44)32(51)40-22(9-5-6-14-34)33(52)43-16-8-11-23(43)30(49)39-21(12-13-24(35)45)29(48)38-18(3)27(36)46/h17-23,25-26,37,44H,5-16,34H2,1-4H3,(H2,35,45)(H2,36,46)(H,38,48)(H,39,49)(H,40,51)(H,41,47)(H,42,50)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDMGDURKQLJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)N)NC(=O)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58N10O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870050
Record name Prolylvalylthreonyllysylprolylglutaminylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

738.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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